N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-17-8-7-9-18(16-17)24-22(27)21(26)23-14-13-19-10-5-6-15-25(19)30(28,29)20-11-3-2-4-12-20/h2-4,7-9,11-12,16,19H,5-6,10,13-15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUUCOBFGDJFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-(phenylsulfonyl)piperidine. This can be achieved by reacting piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine.
-
Alkylation: : The piperidine intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
-
Oxalamide Formation: : The final step involves the reaction of the alkylated piperidine with m-tolyl isocyanate to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of reagents, reaction temperature, and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide exerts its effects is largely dependent on its interaction with specific molecular targets. The phenylsulfonyl group may interact with protein receptors, while the oxalamide moiety could facilitate binding to enzymes or other biomolecules. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Flavoring Agents: S336 and S5456
- Structural Differences :
- Functional Insights: S336 is globally approved as a flavoring agent (FEMA 4233) with a NOEL of 100 mg/kg bw/day in rats, providing a safety margin >33 million . The target compound’s m-tolyl group (vs. pyridin-ethyl in S336) may alter receptor binding to T1R1/T1R3 umami receptors . S5456 showed moderate CYP3A4 inhibition (51% at 10 µM), but the target’s phenylsulfonyl group could influence cytochrome P450 interactions differently .
Antiviral Compounds: BNM-III-170 and HIV Entry Inhibitors
- Structural Differences: BNM-III-170 (an indenyl-guanidinomethyl derivative) and the target compound both use piperidine and halogenated aryl groups. However, the target lacks the guanidinomethyl moiety critical for CD4-binding site interaction .
- Functional Insights :
Substituted Phenyl Derivatives ()
- Structural Differences :
- Functional Insights :
- Electron-withdrawing substituents enhance lipophilicity and membrane permeability in stearoyl-CoA desaturase inhibitors. The m-tolyl group in the target may reduce potency in similar applications .
Biological Activity
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound notable for its unique structural features, including a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety. Its molecular formula is C22H27N3O4S, with a molecular weight of approximately 429.5 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological pathways and as a therapeutic agent.
Structural Characteristics
The structural components of this compound contribute significantly to its biological activity:
| Component | Description |
|---|---|
| Piperidine Ring | Enhances binding affinity to biological targets. |
| Phenylsulfonyl Group | Increases reactivity and interaction capabilities. |
| Oxalamide Moiety | Contributes to stability and bioavailability. |
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors involved in neurotransmitter modulation. The phenylsulfonamide moiety may enhance binding affinity, potentially influencing pathways related to pain management and neurological function. Preliminary studies suggest that it may inhibit certain enzymes or receptors, indicating therapeutic potential in treating conditions like neuropathic pain or inflammation.
Biological Activity
Research indicates that this compound may exhibit activity against various biological targets:
- Neurological Pathways : Potential modulation of neurotransmitter systems.
- Enzyme Inhibition : Possible inhibition of enzymes related to pain pathways.
- Receptor Interaction : Interaction with receptors involved in inflammatory responses.
Research Findings
Recent investigations into the biological activity of related compounds have yielded insights into their pharmacological profiles:
- Binding Affinity Studies : Surface plasmon resonance studies show that compounds with similar functional groups exhibit strong binding affinities to target proteins.
- In Vivo Efficacy : Animal models have demonstrated that structurally similar compounds can effectively reduce pain and inflammation at low doses without significant adverse effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
